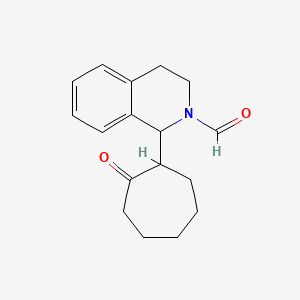
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptanone Moiety: This can be achieved through the oxidation of cycloheptanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Construction of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Coupling of the Two Moieties: The final step involves the coupling of the cycloheptanone moiety with the isoquinoline ring, which can be facilitated by using a suitable catalyst and reaction conditions.
Analyse Chemischer Reaktionen
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for developing new drugs.
Wirkmechanismus
The mechanism of action of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is not well-studied. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The isoquinoline ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl groups can form hydrogen bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Widely used in antimalarial drugs.
Isoindoline-1,3-dione: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its combination of a cycloheptanone moiety with an isoquinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89216-16-0 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-(2-oxocycloheptyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c19-12-18-11-10-13-6-4-5-7-14(13)17(18)15-8-2-1-3-9-16(15)20/h4-7,12,15,17H,1-3,8-11H2 |
InChI-Schlüssel |
LDFRECDSPCOXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2C3=CC=CC=C3CCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


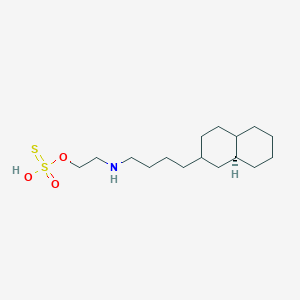
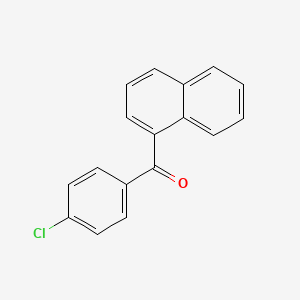
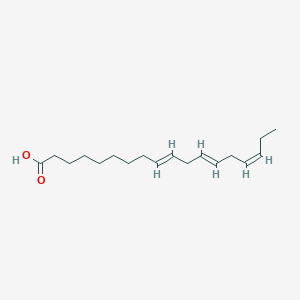
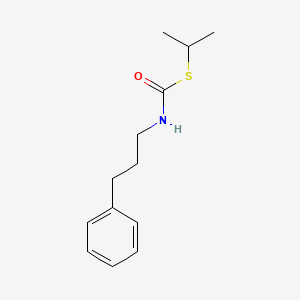
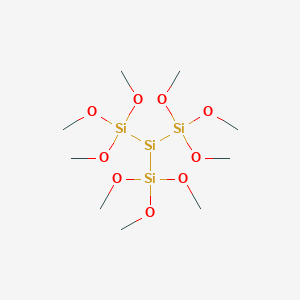
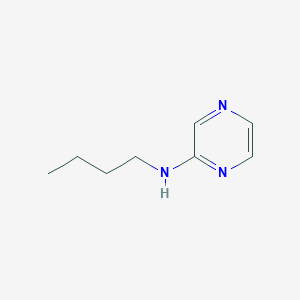
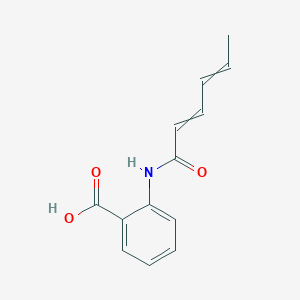

![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
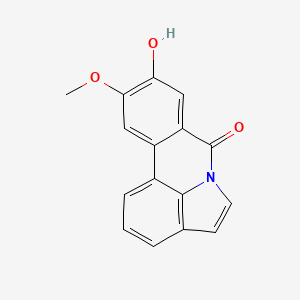
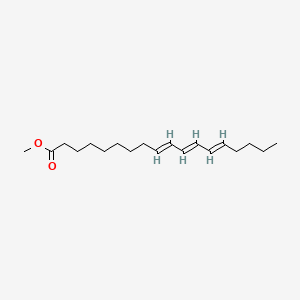

![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)

